molecular formula C13H14N4OS B1293111 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1142202-29-6

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B1293111
CAS No.: 1142202-29-6
M. Wt: 274.34 g/mol
InChI Key: GHWNBYJXKDUBBJ-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that features a thiadiazole ring, a pyrrolidinone ring, and a methylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Attachment of the Pyrrolidinone Ring: This step may involve the reaction of the thiadiazole intermediate with a suitable pyrrolidinone precursor under conditions that promote ring closure.

    Introduction of the Methylphenyl Group: This can be done through substitution reactions where the thiadiazole-pyrrolidinone intermediate reacts with a methylphenyl halide or similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: The aromatic methylphenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halides, sulfonates, or nitrates can be used under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or sulfoxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with enzymes, receptors, or other proteins, affecting their function. The thiadiazole ring, for example, could interact with metal ions or participate in hydrogen bonding, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methyl group on the phenyl ring.

    4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Methyl group is in a different position on the phenyl ring.

Uniqueness

The presence of the methyl group on the phenyl ring in 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one may influence its steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-3-2-4-10(5-8)17-7-9(6-11(17)18)12-15-16-13(14)19-12/h2-5,9H,6-7H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWNBYJXKDUBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154461
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-29-6
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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